molecular formula C16H13F3N2O2 B5682836 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B5682836
M. Wt: 322.28 g/mol
InChI Key: UKEJMWVMLCPWAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This benzamide derivative serves as a valuable synthetic intermediate or precursor for the development of more complex molecules. Its structure, featuring a benzamide core substituted with an acetamido group and a 3-(trifluoromethyl)phenyl moiety, is commonly explored in the design of kinase inhibitors . Compounds within this structural class have demonstrated potent inhibitory activity against Discoidin Domain Receptors (DDR1 and DDR2), which are receptor tyrosine kinases implicated in pathological processes such as idiopathic pulmonary fibrosis (IPF) . The 3-(trifluoromethyl)phenyl group is a privileged fragment in inhibitor design, often contributing to enhanced binding affinity and metabolic stability . Researchers are investigating these inhibitors to develop targeted therapies for fibrotic diseases . Furthermore, related N-[3-(trifluoromethyl)phenyl]benzamide structures have been identified as insurmountable antagonists in pharmacological studies, highlighting their utility in probing complex receptor interaction mechanisms . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-acetamido-N-[3-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2O2/c1-10(22)20-13-7-5-11(6-8-13)15(23)21-14-4-2-3-12(9-14)16(17,18)19/h2-9H,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKEJMWVMLCPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide typically involves the introduction of the trifluoromethyl group through radical trifluoromethylation. This process can be achieved using various reagents and catalysts. One common method involves the use of trifluoromethyl phenyl sulfone as a trifluoromethyl radical precursor under visible light irradiation . The reaction conditions often include the presence of a photoredox catalyst and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylamino or trifluoromethyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as LiAlH4 and NaBH4 are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemical Synthesis and Pharmaceutical Development

Building Block in Organic Synthesis:
This compound serves as a vital building block in organic synthesis, particularly in the development of pharmaceuticals. Its trifluoromethyl group enhances the lipophilicity of the molecule, allowing for better interaction with biological targets. This property is crucial for designing drugs that require high bioavailability and stability in biological environments.

Pharmaceutical Applications:
Research indicates that compounds similar to 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide exhibit potential as inhibitors of histone deacetylases (HDACs), which are implicated in various cancers. Inhibiting HDACs can lead to increased acetylation of histones, promoting the expression of tumor suppressor genes and inducing apoptosis in cancer cells . The compound's structure suggests it could be optimized for enhanced efficacy against specific cancer types.

Biological Research

Biochemical Studies:
The compound is utilized in biochemical studies to explore the effects of trifluoromethyl groups on biological activity. These studies can provide insights into how modifications at the molecular level influence protein interactions and enzymatic activities, contributing to a better understanding of disease mechanisms.

Mechanism of Action:
The mechanism by which 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide exerts its effects involves its interaction with various molecular targets. The trifluoromethyl moiety may enhance binding affinity to hydrophobic regions of proteins, potentially modulating their activity.

Material Science

Development of Advanced Materials:
In industrial applications, this compound is being explored for its ability to produce materials with enhanced stability and resistance to degradation. Such properties are essential for developing long-lasting materials used in various applications, including coatings and polymers.

Case Study 1: HDAC Inhibition

A study focusing on benzamide derivatives highlighted the effectiveness of compounds similar to 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide as HDAC inhibitors. These compounds demonstrated strong anti-proliferative activity against several cancer cell lines, indicating their potential as therapeutic agents .

Case Study 2: Trifluoromethyl Group Effects

Research has shown that the introduction of trifluoromethyl groups into organic molecules can significantly alter their pharmacological properties. In a series of experiments, derivatives with this group exhibited improved metabolic stability and enhanced binding affinity to target proteins compared to their non-fluorinated counterparts .

Application Area Description Research Findings
Organic SynthesisBuilding block for pharmaceuticalsEnhances lipophilicity; crucial for drug design
Cancer ResearchPotential HDAC inhibitorInduces apoptosis in cancer cells
Material ScienceDevelopment of stable materialsIncreased resistance to degradation

Mechanism of Action

The mechanism of action of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Purine-containing analogs (e.g., compound 9) exhibit higher melting points (>290°C), suggesting greater crystallinity and stability .
  • Arylaminomethyl derivatives (e.g., compound 18) prioritize electronic effects over hydrogen bonding, as seen in their lower melting points .

Variations in the Aniline Moiety

Compound Name Aniline Substituent(s) Biological Relevance Purity (%) Activity Notes Reference ID
Target Compound 3-(Trifluoromethyl)phenyl Enhanced metabolic stability Not reported Kinase inhibition potential -
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide 4-Chloro, 2-hydroxy Antifungal applications Not reported Broad-spectrum activity
N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-4-(((3-(trifluoromethyl)phenyl)amino)methyl)benzamide (11) 3-(Imidazolyl), 5-CF₃ Dual targeting (kinase and receptor) 99.27 High purity, optimized synthesis
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) 3-Isopropoxy Agricultural fungicide Not reported Commercial use

Key Observations :

  • The trifluoromethyl group is conserved in many analogs for its metabolic stability and hydrophobic interactions .
  • Imidazole-containing derivatives (e.g., compound 11) achieve high purity (>99%) and dual biological activities .

Key Observations :

  • Diazepane-containing analogs (e.g., 9b) demonstrate superior blood-brain barrier penetration due to flexible linkers .
  • Thiazole derivatives (e.g., 6d) show potent antimicrobial activity, linked to their electron-withdrawing substituents .

Biological Activity

4-(Acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment and other therapeutic areas. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide features an acetylamino group linked to a trifluoromethyl-substituted phenyl ring. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving the compound's interaction with biological targets.

The compound's mechanism of action involves interaction with various molecular targets, including protein kinases and transporters. Notably, it has been identified as an inhibitor of the ATP-binding cassette (ABC) transporter subfamily C member 10 (ABCC10), which mediates drug resistance in cancer cells. By inhibiting ABCC10, this compound may enhance the efficacy of chemotherapeutic agents like paclitaxel .

Biological Activities

Research indicates that 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide exhibits several biological activities:

  • Anticancer Activity : Studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast and colorectal cancer cells. Its ability to overcome drug resistance makes it a candidate for combination therapy with traditional chemotherapeutics .
  • Histone Deacetylase Inhibition : The compound has shown potential as an inhibitor of histone deacetylase (HDAC), specifically HDAC3, which is involved in the regulation of gene expression and cancer progression.
  • Angiogenesis Inhibition : It has been reported to block VEGF-induced angiogenesis, further supporting its role in cancer therapy by preventing tumor vascularization .

In Vitro Studies

In vitro assays have shown that 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide significantly reduces cell viability in various cancer cell lines. For instance, it demonstrated effective cytotoxicity against human breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard treatments .

In Vivo Studies

Animal models have confirmed the compound's anticancer efficacy. For example, administration of 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide in mice bearing tumor xenografts resulted in reduced tumor growth compared to control groups. This suggests its potential for clinical application in oncology .

Data Tables

Biological ActivityTarget/EffectReference
AnticancerInhibits growth of MCF7 cells
HDAC InhibitionInhibits HDAC3
Angiogenesis InhibitionBlocks VEGF-induced angiogenesis
Drug Resistance ModulationInhibits ABCC10

Case Studies

  • Combination Therapy : A study investigated the effects of combining 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide with paclitaxel in resistant breast cancer models. Results indicated a significant increase in apoptosis and decreased tumor volume compared to monotherapy .
  • Mechanistic Insights : Research focused on elucidating the molecular pathways influenced by this compound revealed its role in modulating apoptotic pathways through caspase activation and Bcl-2 family protein regulation .

Q & A

Q. What are the key synthetic steps for preparing 4-(acetylamino)-N-[3-(trifluoromethyl)phenyl]benzamide?

The synthesis involves multi-step organic reactions:

  • Step 1: Functionalization of the benzene ring with a trifluoromethyl group via electrophilic substitution or halogen exchange (e.g., using ClCF₃ reagents under controlled conditions) .
  • Step 2: Introduction of the acetylamino group through acetylation of an intermediate aniline derivative using acetic anhydride or acetyl chloride .
  • Step 3: Coupling of the modified benzamide moiety with 3-(trifluoromethyl)aniline via amide bond formation, often employing coupling agents like EDC/HOBt or DCC in anhydrous dichloromethane . Methodological Tip: Monitor reaction progress using TLC (silica gel, UV visualization) and purify intermediates via column chromatography (hexane/ethyl acetate gradient).

Q. How is the compound characterized post-synthesis?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm structural integrity, with diagnostic signals for the trifluoromethyl group (~δ -60 ppm in ¹⁹F NMR) and acetylamino protons (δ ~2.1 ppm for CH₃) .
  • Mass Spectrometry (LC-MS/HRMS): Verify molecular weight (e.g., [M+H]⁺ at m/z 337.1) and assess purity (>95%) .
  • HPLC: Use a C18 column (acetonitrile/water + 0.1% formic acid) to quantify impurities and ensure compliance with pharmacopeial standards .

Q. What are the primary biochemical targets of this compound?

Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase (acps-pptase), which is critical for fatty acid biosynthesis and bacterial proliferation . The trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Factorial Design: Use a 2³ factorial approach to test variables: temperature (25–60°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol% Pd(OAc)₂). Analyze interactions using ANOVA to identify optimal conditions .
  • Continuous Flow Chemistry: Implement microreactors to enhance mixing and heat transfer, reducing side reactions (e.g., hydrolysis of the trifluoromethyl group) .
  • Case Study: A 2023 study achieved 85% yield by switching from batch to flow conditions, reducing reaction time from 24 hours to 2 hours .

Q. How to resolve contradictions in biochemical assay results (e.g., variable IC₅₀ values)?

  • Orthogonal Assays: Cross-validate using a fluorometric PPTase activity assay and a bacterial growth inhibition test. Discrepancies may arise from off-target effects or compound instability in media .
  • Metabolic Stability Testing: Incubate the compound with liver microsomes to assess degradation rates. Adjust assay timelines if the compound has a short half-life (<30 minutes) .
  • Statistical Analysis: Apply Grubbs’ test to identify outliers in dose-response data and repeat experiments with freshly prepared stock solutions to rule out solvent degradation .

Q. What computational strategies predict the compound’s pharmacokinetic and target-binding properties?

  • Molecular Docking: Use AutoDock Vina to model interactions with acps-pptase (PDB ID: 1FAPS). The trifluoromethyl group shows strong van der Waals interactions with Leu127 and Val129 .
  • QSAR Modeling: Train a model on a dataset of 50 benzamide analogs to correlate logP values (2.5–4.0) with antibacterial activity (R² = 0.82). Prioritize derivatives with calculated logP < 3.5 for improved solubility .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. RMSD plots indicate stable binding (<2.0 Å deviation) after 20 ns .

Q. How to design derivatives for enhanced metabolic stability?

  • Structural Modifications: Replace the acetyl group with a methylsulfonyl moiety to reduce esterase-mediated hydrolysis. A 2024 study reported a 3-fold increase in plasma stability with this substitution .
  • Isosteric Replacement: Substitute the trifluoromethyl group with a pentafluorosulfanyl (SF₅) group to maintain hydrophobicity while improving oxidative stability .
  • Prodrug Approach: Synthesize a phosphate ester prodrug to enhance aqueous solubility. Enzymatic cleavage in vivo regenerates the active compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.